molecular formula C15H14ClNO2 B4657690 N-(3-chlorophenyl)-4-methoxy-3-methylbenzamide

N-(3-chlorophenyl)-4-methoxy-3-methylbenzamide

Cat. No. B4657690
M. Wt: 275.73 g/mol
InChI Key: LADPBSJFJQVGJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-4-methoxy-3-methylbenzamide, also known as GW 501516 or Cardarine, is a synthetic compound that has gained attention for its potential applications in scientific research. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has been studied for its ability to activate the peroxisome proliferator-activated receptor delta (PPARδ) pathway.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-methoxy-3-methylbenzamide involves the activation of the PPARδ pathway. This pathway regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ has been shown to increase fatty acid oxidation, improve insulin sensitivity, and reduce inflammation.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-4-methoxy-3-methylbenzamide has been shown to have several biochemical and physiological effects. The compound has been shown to increase fatty acid oxidation, improve insulin sensitivity, and reduce inflammation. It has also been shown to improve endurance and muscle recovery in animal studies.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-chlorophenyl)-4-methoxy-3-methylbenzamide in lab experiments is its ability to activate the PPARδ pathway, which plays a crucial role in regulating lipid metabolism and glucose homeostasis. However, the compound has limitations, including its potential toxicity and lack of long-term safety data.

Future Directions

There are several future directions for research on N-(3-chlorophenyl)-4-methoxy-3-methylbenzamide. One area of interest is its potential applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Another area of interest is its potential applications in the treatment of cardiovascular diseases, such as atherosclerosis and heart failure. Additionally, further research is needed to investigate the long-term safety and efficacy of the compound.

Scientific Research Applications

N-(3-chlorophenyl)-4-methoxy-3-methylbenzamide has been studied for its potential applications in various scientific research areas, including metabolic disorders, cardiovascular diseases, and cancer. The compound has been shown to activate the PPARδ pathway, which plays a crucial role in regulating lipid metabolism and glucose homeostasis.

properties

IUPAC Name

N-(3-chlorophenyl)-4-methoxy-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-10-8-11(6-7-14(10)19-2)15(18)17-13-5-3-4-12(16)9-13/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADPBSJFJQVGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-4-methoxy-3-methylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.